Cas no 2413886-12-9 (lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate)

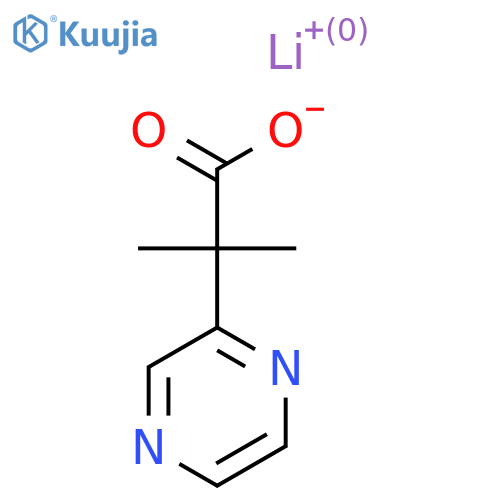

2413886-12-9 structure

商品名:lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate

CAS番号:2413886-12-9

MF:C8H9LiN2O2

メガワット:172.110261678696

MDL:MFCD32662997

CID:5683664

PubChem ID:146049914

lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- Lithium;2-methyl-2-pyrazin-2-ylpropanoate

- 2413886-12-9

- lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate

- EN300-26572986

-

- MDL: MFCD32662997

- インチ: 1S/C8H10N2O2.Li/c1-8(2,7(11)12)6-5-9-3-4-10-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1

- InChIKey: QZHRJSYONDAAED-UHFFFAOYSA-M

- ほほえんだ: [O-]C(C(C)(C)C1C=NC=CN=1)=O.[Li+]

計算された属性

- せいみつぶんしりょう: 172.08240597g/mol

- どういたいしつりょう: 172.08240597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.9Ų

lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26572986-10g |

lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate |

2413886-12-9 | 95% | 10g |

$1600.0 | 2023-09-14 | |

| Enamine | EN300-26572986-1.0g |

lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate |

2413886-12-9 | 95% | 1g |

$268.0 | 2023-05-31 | |

| Enamine | EN300-26572986-10.0g |

lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate |

2413886-12-9 | 95% | 10g |

$1600.0 | 2023-05-31 | |

| Enamine | EN300-26572986-1g |

lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate |

2413886-12-9 | 95% | 1g |

$268.0 | 2023-09-14 | |

| Aaron | AR029025-2.5g |

lithium(1+)2-methyl-2-(pyrazin-2-yl)propanoate |

2413886-12-9 | 95% | 2.5g |

$727.00 | 2025-02-17 | |

| 1PlusChem | 1P028ZTT-10g |

lithium(1+)2-methyl-2-(pyrazin-2-yl)propanoate |

2413886-12-9 | 95% | 10g |

$2040.00 | 2024-05-22 | |

| Aaron | AR029025-5g |

lithium(1+)2-methyl-2-(pyrazin-2-yl)propanoate |

2413886-12-9 | 95% | 5g |

$1284.00 | 2023-12-15 | |

| Aaron | AR029025-50mg |

lithium(1+)2-methyl-2-(pyrazin-2-yl)propanoate |

2413886-12-9 | 95% | 50mg |

$111.00 | 2025-03-12 | |

| Aaron | AR029025-500mg |

lithium(1+)2-methyl-2-(pyrazin-2-yl)propanoate |

2413886-12-9 | 95% | 500mg |

$313.00 | 2025-02-17 | |

| Enamine | EN300-26572986-5.0g |

lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate |

2413886-12-9 | 95% | 5g |

$915.0 | 2023-05-31 |

lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

2413886-12-9 (lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量